4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid
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Overview
Description
4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 1,2,4-oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility in various chemical reactions .
Preparation Methods
The synthesis of 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes with carboxylic acid chlorides under mild conditions (e.g., Cs₂CO₃, MeCN, 20°C).
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield boranes.
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes critical for cell proliferation or induce apoptosis in cancer cells . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid include:
2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also features a fluoro and oxadiazole substitution but differs in the position and nature of the substituents.
5-Fluoro-1-(4-(5-substituted phenyl-1,2,4-oxadiazol-3-yl)benzyl)pyrimidine-2,4(1H,3H)-dione: A derivative used in anticancer research with a similar oxadiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H6BFN2O3 |
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Molecular Weight |
207.96 g/mol |
IUPAC Name |
[4-fluoro-2-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O3/c10-5-1-2-7(9(13)14)6(3-5)8-11-4-15-12-8/h1-4,13-14H |
InChI Key |
VWXGUKMDPJDGEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C2=NOC=N2)(O)O |
Origin of Product |
United States |
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